molecular formula C9H10ClNO4S B8723205 Methyl 4-chloro-2-(methylsulphonylamino)benzoate

Methyl 4-chloro-2-(methylsulphonylamino)benzoate

Cat. No.: B8723205
M. Wt: 263.70 g/mol
InChI Key: SMGVGBSTHNWJQO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(methylsulphonylamino)benzoate is a useful research compound. Its molecular formula is C9H10ClNO4S and its molecular weight is 263.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.70 g/mol

IUPAC Name

methyl 4-chloro-2-(methanesulfonamido)benzoate

InChI

InChI=1S/C9H10ClNO4S/c1-15-9(12)7-4-3-6(10)5-8(7)11-16(2,13)14/h3-5,11H,1-2H3

InChI Key

SMGVGBSTHNWJQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thionyl chloride (21 ml) was added to methanol at 10° C. and the solution stirred for 0.5 hours before being added to 4-chloro-2-(methylsulphonylamino)benzoic acid (11.1 g). The mixture was heated under reflux conditions for 2 days after which time a further addition of thionyl chloride (6 ml) was made and reflux resumed for a further 2 days. The solvent was evaporated to dryness, water added and the mixture extracted with ethyl acetate. The extract was washed with sodium hydroxide solution (2N) then with water, dried (magnesium sulphate) and evaporated to dryness to give methyl 4-chloro-2-(methylsulphonylamino)benzoate (3.85 g) as a cream solid, NMR (CDCl3) 3.25(s,3H), 3.9(s,3H), 7.3(dd,1H), 7.6(m,1H), 7.95(d,1H), 10.2(brs,1H).
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21 mL
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4-chloro-2-(methylsulphonylamino)benzoic acid
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11.1 g
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6 mL
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Synthesis routes and methods II

Procedure details

A solution of methanesulphonyl chloride (6.3 g) in dichloromethane was added to a stirred, cooled (0-5° C.) solution of methyl 2-amino-4-chlorobenzoate (9.5 g) in dichloromethane. Triethylamine (7.1 g) was then added and the mixture was stirred at 0-5° C. for 10 minutes and then at room temperature for 0.5 hours. The mixture was diluted with 2N hydrochloric acid. The organic phase was separated, washed with water, dried and evaporated. The crude product was purified by column chromatography to yield methyl 4-chloro-2-(N-methylsulphonylamino)benzoate as a white solid, (3.6 g) m.p. 125.5-128.1° C.
Quantity
6.3 g
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9.5 g
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0 (± 1) mol
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7.1 g
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